molecular formula C19H40O2 B14668127 2-Nonyldecane-1,10-diol CAS No. 48074-20-0

2-Nonyldecane-1,10-diol

Cat. No.: B14668127
CAS No.: 48074-20-0
M. Wt: 300.5 g/mol
InChI Key: NWBSCTPRDWXMOL-UHFFFAOYSA-N
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Description

2-Nonyldecane-1,10-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. This compound is a long-chain diol with the molecular formula C19H40O2. Diols are known for their versatility in chemical reactions and their applications in various fields, including organic synthesis, polymer chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonyldecane-1,10-diol can be synthesized through several methods. One common approach is the reduction of dicarbonyl compounds using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the hydrolysis of epoxides. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Nonyldecane-1,10-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with halides or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions include aldehydes, ketones, alkanes, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nonyldecane-1,10-diol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Nonyldecane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonyldecane-1,10-diol is unique due to its specific chain length and the position of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diols may not fulfill. Its long carbon chain provides hydrophobic characteristics, while the hydroxyl groups offer sites for further chemical modifications.

Properties

CAS No.

48074-20-0

Molecular Formula

C19H40O2

Molecular Weight

300.5 g/mol

IUPAC Name

2-nonyldecane-1,10-diol

InChI

InChI=1S/C19H40O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h19-21H,2-18H2,1H3

InChI Key

NWBSCTPRDWXMOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCCO)CO

Origin of Product

United States

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